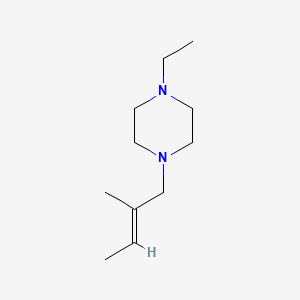![molecular formula C17H11NO6 B5759994 2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5759994.png)
2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid, also known as MPPIC, is a chemical compound with potential applications in scientific research. This molecule belongs to the class of isoindoline-1,3-dione derivatives and has a molecular formula of C18H13NO7.
Mechanism of Action
The mechanism of action of 2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid is not fully understood. However, studies have suggested that 2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, 2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid can cause DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, 2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to have anti-inflammatory and antioxidant properties. Studies have also shown that 2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid can modulate the activity of certain enzymes involved in lipid metabolism and glucose regulation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid in lab experiments is its high purity. Additionally, 2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to have low toxicity in vitro. However, one limitation of using 2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are a number of future directions for research involving 2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid. One area of interest is the development of 2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid and its potential applications in other areas of scientific research, such as neurodegenerative diseases and infectious diseases. Finally, clinical trials are needed to determine the safety and efficacy of 2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid as a potential anti-cancer therapy.
Synthesis Methods
2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid can be synthesized using a two-step process. The first step involves the synthesis of 2-amino-3-carboxymethyl-1,4-dioxoisoindoline, which is achieved by reacting phthalic anhydride with glycine in the presence of acetic anhydride. The resulting product is then treated with methoxycarbonyl chloride to obtain 2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid. This method has been reported to yield a high purity product.
Scientific Research Applications
2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that 2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid has anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and melanoma. Additionally, 2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and progression.
properties
IUPAC Name |
2-(2-methoxycarbonylphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO6/c1-24-17(23)11-4-2-3-5-13(11)18-14(19)10-7-6-9(16(21)22)8-12(10)15(18)20/h2-8H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFNXIHECWOZKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxycarbonylphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-isopropyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5759914.png)







![N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5759951.png)
![ethyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5759959.png)

![1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5759976.png)
![methyl 2-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5759980.png)
